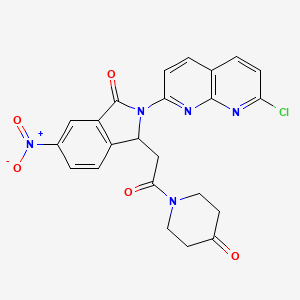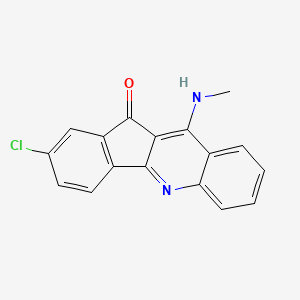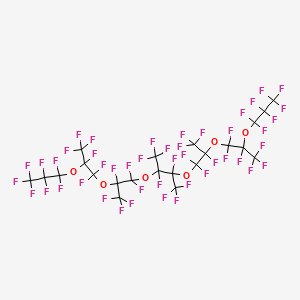
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester is an organic compound that belongs to the class of esters. This compound is derived from 2-butenedioic acid, commonly known as maleic acid, and 2-phenoxyethanol. It is characterized by the presence of a double bond in the (Z)-configuration, which influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester typically involves the esterification of 2-butenedioic acid with 2-phenoxyethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 2-phenoxyethanol and 2-butenedioic acid, which can then participate in further biochemical reactions. The double bond in the (Z)-configuration also plays a role in its reactivity and interaction with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenedioic acid (2Z)-, bis(2-phenoxyethyl) ester
- 2-Butenedioic acid (2Z)-, isodecyl ester
Uniqueness
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester is unique due to its specific esterification with 2-phenoxyethanol, which imparts distinct chemical properties and reactivity. Compared to its bis(2-phenoxyethyl) ester counterpart, the monoester has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
46841-90-1 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(E)-4-oxo-4-(2-phenoxyethoxy)but-2-enoic acid |
InChI |
InChI=1S/C12H12O5/c13-11(14)6-7-12(15)17-9-8-16-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)/b7-6+ |
InChI-Schlüssel |
RUGDBESIUZOJPC-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OCCOC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



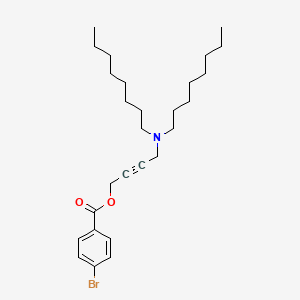
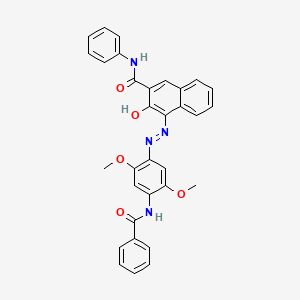


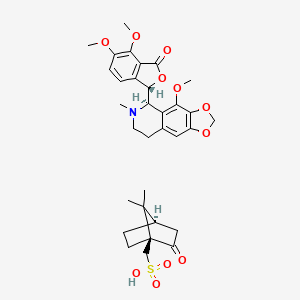
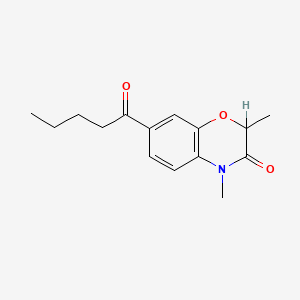
![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)

